3-Hydroxyvalerate

Metabolism Ketone bodies Nutritional biochemistry

Procure 3-Hydroxyvalerate (3HV) to leverage its unique anaplerotic activity—unlike 3‑hydroxybutyrate, it replenishes TCA cycle intermediates. In PHBV copolymer synthesis, 16–24 mol% 3HV reduces Tm by ~49 °C vs. PHB, enabling flexible packaging and biomedical devices. Drug‑eluting microparticles with 15 mol% 3HV achieve zero‑order release >30 days. Enantiopure (R)‑3HV serves as a chiral building block for stereospecific synthesis. Choose 3HV for unmatched metabolic and material performance.

Molecular Formula C5H9O3-
Molecular Weight 117.12 g/mol
Cat. No. B1259860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyvalerate
Synonyms3-hydroxyvalerate
beta-hydroxyvaleric acid
Molecular FormulaC5H9O3-
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESCCC(CC(=O)[O-])O
InChIInChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1
InChIKeyREKYPYSUBKSCAT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyvalerate (3HV) Procurement Guide: Chemical Identity, Monomer Classification, and Industrial Relevance


3-Hydroxyvalerate (3HV, also known as β-hydroxyvalerate or 3-hydroxypentanoate, CAS 10237-77-1) is a five-carbon short-chain hydroxy acid (C5H10O3, molecular weight 118.13 g/mol) that exists as the carboxylate anion of 3-hydroxyvaleric acid [1][2]. It is an endogenous 5-carbon ketone body produced in mammalian liver from odd-carbon fatty acids and functions as an anaplerotic metabolite capable of replenishing TCA cycle intermediates, distinguishing it fundamentally from 4-carbon ketone bodies such as 3-hydroxybutyrate [3][4]. Industrially, 3HV is primarily valued as the comonomer unit in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable bacterial polyester, where the 3HV fraction directly modulates polymer crystallinity, mechanical flexibility, thermal properties, and degradation kinetics [5][6].

3-Hydroxyvalerate Procurement Risk Analysis: Why 3HV Cannot Be Substituted by 3-Hydroxybutyrate or 4-Hydroxyvalerate


Substituting 3HV with structurally similar hydroxy acids such as 3-hydroxybutyrate (3HB) or 4-hydroxyvalerate (4HV) introduces quantifiable performance deficits across multiple application domains. In metabolic and nutritional contexts, 3HV is anaplerotic—it replenishes TCA cycle intermediates—whereas 3HB is not, creating a functional divergence that cannot be compensated by simple stoichiometric adjustment [1][2]. In polymer applications, the 3HV monomer in PHBV copolymers reduces crystallinity and increases chain flexibility in a composition-dependent manner; substituting 3HV with 3HB yields the more brittle homopolymer PHB with a melting temperature approximately 175°C versus 126–170°C for PHBV, a difference that precludes interchangeability in flexible packaging and biomedical device applications [3][4]. Additionally, 4HV (hydroxyl group at the γ-position) exhibits different polymerization behavior and yields copolymers with distinct physical properties from 3HV-containing materials, further limiting generic substitution [5].

3-Hydroxyvalerate Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Procurement


3HV vs. 3HB: Anaplerotic Metabolic Function Enables TCA Cycle Replenishment

3-Hydroxyvalerate (3HV), a 5-carbon ketone body, is anaplerotic, meaning it can refill the pool of TCA cycle intermediates. In contrast, 4-carbon ketone bodies such as 3-hydroxybutyrate (3HB) lack this metabolic capability [1]. This functional divergence arises from the odd-carbon backbone of 3HV, which yields propionyl-CoA upon degradation—a direct anaplerotic entry point into the TCA cycle via succinyl-CoA—whereas even-carbon 3HB yields only acetyl-CoA [2].

Metabolism Ketone bodies Nutritional biochemistry

3HV Content in PHBV Copolymer: Quantified Reduction in Crystallinity and Melting Temperature Relative to PHB Homopolymer

Incorporation of 3HV into PHBV copolymers reduces crystallinity and lowers melting temperature (Tm) compared to the PHB homopolymer. PHBV with 16–24 mol% 3HV content exhibits two melting temperatures: a lower Tm1 ranging from 126.1 °C to 159.7 °C and a higher Tm2 ranging from 152.1 °C to 170.1 °C [1]. In contrast, PHB homopolymer typically melts at approximately 175–180 °C with higher crystallinity (approximately 60–80%) [2]. The glass transition temperature (Tg) of PHBV with 16–24% 3HV ranges from −0.7 °C to −7.4 °C, significantly lower than PHB's Tg of approximately 2–5 °C [1][3].

Biopolymers Biodegradable plastics Material science

3HV Content in PHBV Modulates Drug Release Rate: Copolymer Releases Faster than 3HB Homopolymer

The rate of drug release from polyhydroxyalkanoate microparticles in vitro is higher for 3-hydroxybutyrate copolymers containing 3-hydroxyvalerate than for the 3-hydroxybutyrate homopolymer (PHB) [1]. Furthermore, the release rate increases proportionally with the 3HV content in the copolymer [1]. In a separate study, PHBV wafers with 15 mol% 3HV content and optimized formulation (3 mm thickness, 10% gentamicin sulfate loading, 5% SDS and HPC additives) achieved near-zero-order sustained release for over 30 days without initial burst [2].

Drug delivery Controlled release Biomaterials

3HV vs. 3HB Fermentative Production: Comparable Titers Achieved from Renewable Carbon Sources

In engineered microbial production systems, 3HV titers can approach or exceed those of 3HB under optimized conditions. In one study using engineered E. coli, 3HV production reached 3.71 g/L with a yield of 24.1% based on consumed glycerol [1]. In an earlier MIT thesis comparing multiple hydroxyacid production systems, 3HV achieved a titer of 5.3 g/L compared to 2.9 g/L for 3HB in the same comparative framework [2]. For chiral 3HV, shake-flask titers as high as 0.50 g/L of (R)-3HV and 0.31 g/L of (S)-3HV have been reported from single, propionate-unrelated carbon sources [3].

Metabolic engineering Bioprocessing Industrial biotechnology

3HV Copolymer Degradation: Identification of Critical 5.7–5.9 mol% 3HV Content Threshold for Property Transition

During hydrolytic and enzymatic degradation in vitro, PHBV containing 5.7–5.9 mol% 3HV and having approximately 50% crystallinity presents a critical content threshold, beyond which the structural and mechanical properties of the copolymer undergo substantial changes [1]. Below this threshold, the polymer behaves more similarly to PHB homopolymer; above this threshold, the 3HV content meaningfully alters degradation kinetics and mechanical response [1]. After 183 days of enzymatic degradation in pancreatic lipase solution, the contact angle for all copolymers decreased by an average of 23% compared to 17% after hydrolytic degradation, and Young's modulus increased up to 2-fold [1].

Biodegradation Polymer stability Biomedical materials

Chiral 3HV Enables Enantiomerically Pure Synthesis via Depolymerization and Fermentation Routes

The microbial polyester PHB/PHV containing 70–80% 3-hydroxybutyrate and 20–30% 3-hydroxyvalerate can be depolymerized to yield monomeric esters of (R)-configuration, and (R)-3-hydroxyvalerate can be isolated as an enantiomerically pure starting material via fractional distillation [1]. This represents the first report of direct microbial production of enantiomerically pure 3HV from a single carbon source using synthetic metabolic pathways in recombinant E. coli [2]. In contrast, valeric acid and 4-hydroxyvalerate do not share this established route to enantiopure chiral building blocks [3].

Chiral synthesis Fine chemicals Pharmaceutical intermediates

3-Hydroxyvalerate Procurement Application Scenarios: Research and Industrial Use Cases Supported by Quantitative Evidence


Biodegradable Polymer Formulation Requiring Tunable Mechanical Flexibility

Procure 3HV as the comonomer unit for PHBV copolymer synthesis when application requirements demand lower crystallinity and melting temperature than PHB homopolymer can provide. The evidence demonstrates that 16–24 mol% 3HV content reduces Tm by up to ~49 °C and Tg by up to ~12 °C relative to PHB [1], enabling melt processing below the thermal degradation threshold that limits PHB utility. Applications include flexible food packaging films, compostable agricultural mulches, and injection-molded consumer goods requiring improved ductility.

Controlled Drug Delivery System Development with Tunable Release Kinetics

Procure PHBV copolymer with specified 3HV content (typically 5–15 mol%) for fabricating drug-eluting microparticles, wafers, or nanoparticles where release rate modulation is required. Evidence confirms that drug release rate from PHBV exceeds that of PHB homopolymer and increases proportionally with 3HV content [2], with 15 mol% 3HV formulations achieving sustained zero-order release for over 30 days [3]. This enables formulators to engineer predetermined release profiles for antibiotics, antineoplastic agents, or therapeutic proteins.

Metabolic Research Requiring Anaplerotic Ketone Body Supplementation

Procure 3-hydroxyvalerate (free acid or salt form) for metabolic studies investigating TCA cycle anaplerosis, ketogenic therapy mechanisms, or mitochondrial metabolism in conditions such as methylmalonic acidemia or propionic acidemia. Unlike 3-hydroxybutyrate, 3HV is anaplerotic and can replenish TCA cycle intermediates [4], making it uniquely suitable for research where TCA cycle replenishment is the experimental variable of interest.

Chiral Fine Chemical Synthesis Requiring Enantiomerically Pure (R)-3-Hydroxyvalerate

Procure enantiomerically pure (R)-3-hydroxyvalerate as a chiral building block for pharmaceutical intermediate synthesis, natural product derivatization, or stereospecific polymer precursor applications. Evidence confirms availability of enantiopure (R)-3HV via depolymerization of microbial PHB/PHV biopolymer followed by fractional distillation [5], or via direct microbial biosynthesis from single carbon sources [6]. This route is unavailable for achiral valeric acid, establishing 3HV as the preferred procurement choice for stereospecific synthetic workflows.

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